molecular formula C11H15N3O3 B11871738 tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate

tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate

Cat. No.: B11871738
M. Wt: 237.25 g/mol
InChI Key: NJPIUNLRMPUXEJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate is an organic compound belonging to the class of pyrrolo[3,4-d]pyrimidines. These compounds are known for their aromatic heteropolycyclic structures, which contain a pyrrolo[3,4-d]pyrimidine ring system.

Preparation Methods

The synthesis of tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate typically involves several steps. One common method includes the acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit certain enzymes or proteins, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate can be compared with other pyrrolo[3,4-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-5-7-4-12-9(15)13-8(7)6-14/h4H,5-6H2,1-3H3,(H,12,13,15)

InChI Key

NJPIUNLRMPUXEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NC(=O)N=C2

Origin of Product

United States

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